molecular formula C18H23NO3 B252703 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol

2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol

Cat. No. B252703
M. Wt: 301.4 g/mol
InChI Key: MREZDALSKLHKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol, also known as MPEB, is a compound that has been extensively studied for its potential therapeutic applications. MPEB belongs to the family of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of effects on various physiological processes.

Mechanism of Action

2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol acts as a selective estrogen receptor modulator, which means it selectively binds to estrogen receptors and modulates their activity. 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has a higher affinity for estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα), which makes it a potential therapeutic agent for diseases that are mediated by ERβ. 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol in lab experiments is its selectivity for ERβ, which makes it a useful tool for studying the role of ERβ in various physiological processes. However, one of the limitations of using 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol is its relatively low potency compared to other SERMs such as tamoxifen and raloxifene. This can make it difficult to achieve the desired effects at lower concentrations, which can be a challenge in some experimental settings.

Future Directions

There are several areas of future research that could be explored using 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has been shown to have neuroprotective effects in animal models, and further studies could explore its potential as a therapeutic agent in these diseases. Another area of interest is its potential use in the treatment of diabetes and metabolic disorders. 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has been shown to improve insulin sensitivity and glucose metabolism in animal models, and further studies could explore its potential as a therapeutic agent in these diseases.

Synthesis Methods

The synthesis of 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol involves multiple steps and has been described in detail in several research papers. In brief, 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol is synthesized by reacting 3-methoxy-4-(2-phenylethoxy)benzaldehyde with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using column chromatography to obtain pure 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol.

Scientific Research Applications

2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research has been its potential use in the treatment of breast cancer. 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has been shown to inhibit the growth of breast cancer cells by selectively binding to estrogen receptors and modulating their activity. 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.

properties

Product Name

2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

2-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylamino]ethanol

InChI

InChI=1S/C18H23NO3/c1-21-18-13-16(14-19-10-11-20)7-8-17(18)22-12-9-15-5-3-2-4-6-15/h2-8,13,19-20H,9-12,14H2,1H3

InChI Key

MREZDALSKLHKNZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCO)OCCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)CNCCO)OCCC2=CC=CC=C2

solubility

45.2 [ug/mL]

Origin of Product

United States

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